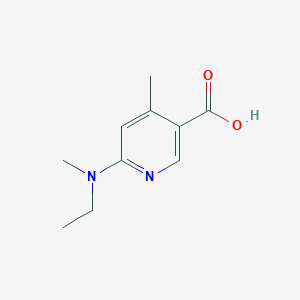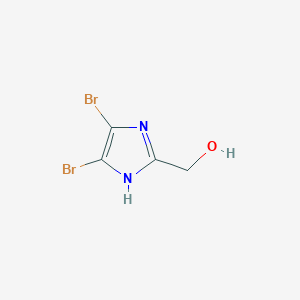
(4,5-Dibromo-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dibromo-1H-imidazol-2-yl)methanol is a chemical compound characterized by the presence of two bromine atoms attached to the imidazole ring and a hydroxymethyl group at the second position. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dibromo-1H-imidazol-2-yl)methanol typically involves the bromination of imidazole derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4,5-dibromoimidazole with formaldehyde under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by controlled hydroxymethylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4,5-Dibromo-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form less substituted imidazole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of 4,5-dibromo-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 4,5-dihydroimidazole derivatives.
Substitution: Formation of 4,5-disubstituted imidazole derivatives with various functional groups.
Scientific Research Applications
(4,5-Dibromo-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4,5-Dibromo-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxymethyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes like cell division and apoptosis.
Comparison with Similar Compounds
- (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol
- (4,5-Dibromo-1H-imidazol-2-yl)ethanol
- (4,5-Dibromo-1H-imidazol-2-yl)acetic acid
Comparison: (4,5-Dibromo-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C4H4Br2N2O |
|---|---|
Molecular Weight |
255.90 g/mol |
IUPAC Name |
(4,5-dibromo-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C4H4Br2N2O/c5-3-4(6)8-2(1-9)7-3/h9H,1H2,(H,7,8) |
InChI Key |
ATCLMCNZYPKFRX-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=C(N1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


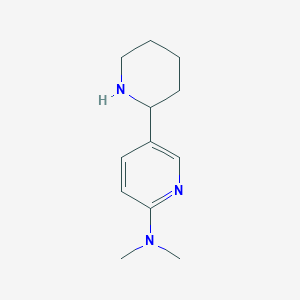
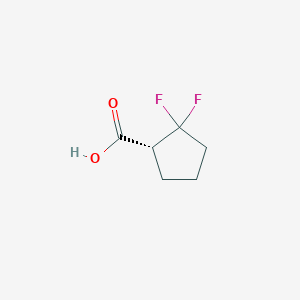
![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)
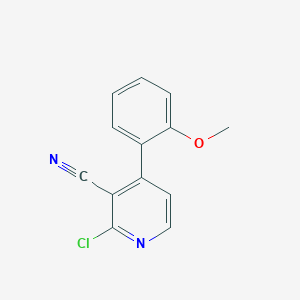
![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
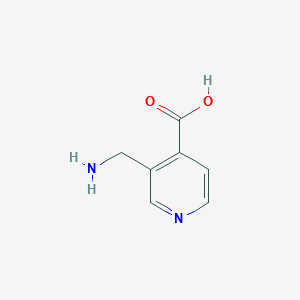
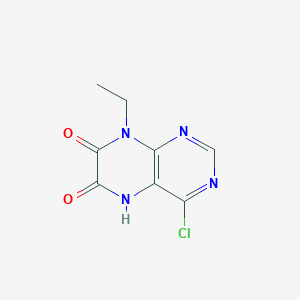
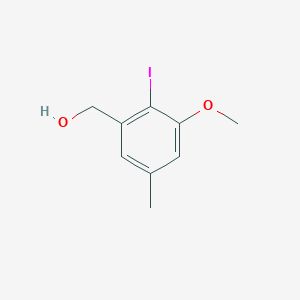

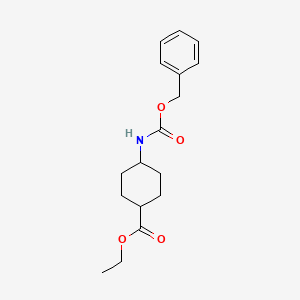
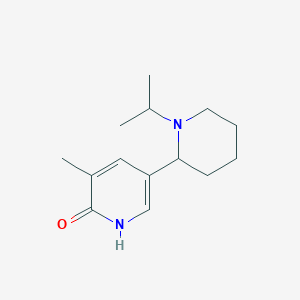
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
